8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dichlorophenyl group and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3,4-dichlorobenzyl chloride with piperazine under basic conditions.
Purine Core Construction: The purine core is constructed by cyclization of appropriate precursors, such as 3-methyl-7-propylxanthine.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the purine core using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to purinergic receptors, modulating their activity, and influencing downstream signaling pathways. This interaction can lead to various biological responses, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-1,3,7,8-tetrahydro-2H-purine-2,6-dione
- 8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-1,3,7,8-tetrahydro-2H-purine-2,6-dione
Uniqueness
The uniqueness of 8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific substitution pattern and the presence of both a piperazine ring and a purine core
Properties
IUPAC Name |
8-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N6O2/c1-3-6-28-16-17(25(2)20(30)24-18(16)29)23-19(28)27-9-7-26(8-10-27)12-13-4-5-14(21)15(22)11-13/h4-5,11H,3,6-10,12H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTLAPFLONHWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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